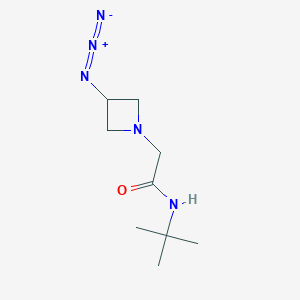
3-Azido-1-(3,5-dichlorobenzyl)azetidine
Overview
Description
3-Azido-1-(3,5-dichlorobenzyl)azetidine is an organic compound with the molecular formula C10H10Cl2N4 . It’s a versatile and important molecule with potential applications in various fields of research.
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidine ring with an azido group and a 3,5-dichlorobenzyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, azides are known to participate in [3+2] cycloaddition reactions .Scientific Research Applications
Synthesis and Drug Design
3-Azido-1-(3,5-dichlorobenzyl)azetidine is not directly mentioned in the available literature. However, azetidines, including 3-azido azetidines, are significant in medicinal chemistry for their use in drug design and synthesis. Azetidines are valued for their role in creating bioactive molecules due to their strained four-membered ring structure, which can introduce conformational rigidity and specificity in molecular interactions. For example, the synthesis of 3,3-Diarylazetidines through calcium(II)-catalyzed Friedel-Crafts reactions demonstrates the versatility of azetidines in accessing underexplored chemical space for drug discovery (Denis et al., 2018). Additionally, azetidine intermediates are pivotal in the construction of pyrrolobenzodiazepines and azetidino-benzodiazepines, showcasing the heterocycle's utility in synthesizing potent antitumor antibiotics (Hemming et al., 2014).
Drug Binding and Interactions
Azetidine derivatives, such as those derived from 3'-azido-2',3'-dideoxythymidine (AZT), highlight the role of azetidine moieties in enhancing drug properties. The modification of AZT to include azetidine structures aims to improve pharmacokinetic properties and increase plasma half-life, showcasing the strategic incorporation of azetidine rings to modify drug efficacy and delivery (Kruszewska et al., 2003).
Catalysis and Chemical Transformations
Azetidines serve as intermediates in catalytic processes, such as the iron-catalyzed thiol alkylation, demonstrating their role in synthesizing drug-like compounds through modifications at the azetidine nitrogen and aromatic groups. This highlights the potential of azetidines in drug discovery programs, providing a pathway to diversify pharmacological profiles (Dubois et al., 2019).
Safety and Hazards
Future Directions
Azetidines, including 3-Azido-1-(3,5-dichlorobenzyl)azetidine, have attracted major attention in organic synthesis due to their unique four-membered heterocycle structure . The field of organic azides has exploded with the discovery of Cu-catalysed (3+2)-cycloadditions between organic azides and terminal alkynes . This type of formal 1,3-dipolar cycloaddition became the most famous example of so-called “click chemistry”, and the field of organic azides exploded .
Properties
IUPAC Name |
3-azido-1-[(3,5-dichlorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c11-8-1-7(2-9(12)3-8)4-16-5-10(6-16)14-15-13/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDQASDCQIZFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















